n'-Benzylidene-4-chlorobenzohydrazide n'-Benzylidene-4-chlorobenzohydrazide
Brand Name: Vulcanchem
CAS No.: 31061-81-1
VCID: VC16100353
InChI: InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+
SMILES:
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

n'-Benzylidene-4-chlorobenzohydrazide

CAS No.: 31061-81-1

Cat. No.: VC16100353

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

n'-Benzylidene-4-chlorobenzohydrazide - 31061-81-1

Specification

CAS No. 31061-81-1
Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name N-[(E)-benzylideneamino]-4-chlorobenzamide
Standard InChI InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+
Standard InChI Key UDQISSHIEPUOLJ-MHWRWJLKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Introduction

Synthetic Methodology and Characterization

Reaction Scheme and Optimization

The synthesis follows a two-step protocol (Scheme 1):

  • Formation of 4-chlorobenzohydrazide: Methyl 4-chlorobenzoate undergoes reflux with hydrazine hydrate in methanol, yielding 4-chlorobenzohydrazide .

  • Condensation with benzaldehyde: The hydrazide reacts with benzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the title compound .

Key Reaction Parameters:

  • Solvent: Ethanol or methanol.

  • Catalyst: Glacial acetic acid (1–2 drops).

  • Temperature: Reflux (70–80°C).

  • Time: 4–6 hours.

Yield: 75–85% after recrystallization from ethanol .

Table 1. Synthetic Conditions and Outcomes

ParameterDetails
Starting MaterialMethyl 4-chlorobenzoate
ReagentsHydrazine hydrate, benzaldehyde
SolventEthanol
CatalystGlacial acetic acid
Reaction Time4–6 hours
Yield75–85%

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • N–H Stretch: 3320 cm⁻¹ (broad, hydrazide NH) .

  • C=O Stretch: 1660 cm⁻¹ (amide I band) .

  • C=N Stretch: 1539 cm⁻¹ (imine linkage) .

¹H-NMR (CDCl₃):

  • δ 9.65 ppm (s, 1H, NH).

  • δ 7.9–7.5 ppm (m, 9H, aromatic protons).

  • δ 8.32 ppm (s, 1H, N=CH) .

Melting Point: 166°C .

Structural Analysis and Physicochemical Properties

The crystalline structure of N'-benzylidene-4-chlorobenzohydrazide adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the hydrazide NH and the imine nitrogen. The chloro substituent induces electron-withdrawing effects, polarizing the benzoyl ring and enhancing electrophilicity at the carbonyl group .

Table 2. Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₃O
Molecular Weight273.72 g/mol
Melting Point166°C
SolubilityDMSO, ethanol
logP2.8 (predicted)

Comparative Analysis with Analogous Compounds

Halogen substituents significantly influence reactivity and bioactivity:

Table 3. Substituent Effects on Hydrazone Derivatives

SubstituentIC₅₀ (Urease)logPMelting Point
–ClNot reported2.8166°C
–Br18.5 µM3.1159°C
–OCH₃45.2 µM 1.9142°C

The chloro derivative’s balance of lipophilicity (logP = 2.8) and electronic effects positions it as a candidate for further enzymatic studies.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing antitubercular agents (e.g., isoniazid analogs) .

  • Materials Science: Serves as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

  • Analytical Chemistry: Chelating agent for heavy metal detection via spectrophotometry .

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